2,6-Bis (tributyltin) pyrazine
Description
Significance within Organometallic Chemistry of Group 14 Elements
2,6-Bis(tributyltin)pyrazine is a prominent example of an organotin compound, a class of molecules belonging to the broader field of Group 14 organometallic chemistry. nih.govwikipedia.org The carbon-tin bond in this compound is a key feature, enabling its participation in a variety of chemical transformations. wikipedia.org Organotin compounds are classified based on the oxidation state of the tin atom, with tin(IV) compounds like 2,6-bis(tributyltin)pyrazine being the most common and synthetically useful. wikipedia.org The tributyltin moieties in this molecule are crucial for its reactivity, particularly in palladium-catalyzed cross-coupling reactions. wikipedia.orgmsu.edu
The synthesis of such organotin compounds often involves the reaction of an organometallic reagent, like a Grignard reagent, with a tin halide. wikipedia.org Alternatively, hydrostannylation, the addition of a tin hydride across an unsaturated bond, provides another route to these molecules. msu.edu The study of these compounds, including their structure and reactivity, is a fundamental aspect of organometallic chemistry. dokumen.pubdokumen.pub
Strategic Importance as a Pyrazine-Based Synthon
The primary utility of 2,6-bis(tributyltin)pyrazine lies in its role as a synthon, or a building block, for the synthesis of more complex pyrazine-containing molecules. nih.gov Pyrazines are a class of nitrogen-containing heterocyclic compounds that are important scaffolds in various fields, including pharmaceuticals and materials science. thieme-connect.denih.gov
The tributyltin groups of 2,6-bis(tributyltin)pyrazine are readily transferred in Stille cross-coupling reactions. wikipedia.orgresearchgate.net This powerful reaction, catalyzed by palladium complexes, allows for the formation of new carbon-carbon bonds by coupling the organotin compound with an organic halide or triflate. wikipedia.orgresearchgate.net This methodology has been widely employed to synthesize a diverse array of substituted pyrazines, which would be difficult to access through other synthetic routes. mdpi.comorganic-chemistry.org For instance, it has been used to create pyrazine-based polymers and other functional materials. semanticscholar.orgacs.org The ability to introduce two different substituents sequentially at the 2 and 6 positions of the pyrazine (B50134) ring by controlling the reaction conditions further highlights the strategic importance of this synthon.
Overview of Research Directions and Academic Scope for 2,6-Bis(tributyltin)pyrazine
Current research involving 2,6-bis(tributyltin)pyrazine is focused on several key areas. A major thrust is the development of novel functional materials. acs.org By coupling this compound with various aromatic and heteroaromatic halides, researchers are creating new conjugated polymers and oligomers with interesting photophysical and electronic properties. semanticscholar.org These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Another significant area of research is in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities. nih.govucl.ac.uk The use of 2,6-bis(tributyltin)pyrazine allows for the efficient synthesis of libraries of novel pyrazine-containing compounds that can be screened for potential therapeutic applications.
Furthermore, the compound is utilized in the synthesis of complex ligands for coordination chemistry. The pyrazine nitrogen atoms can coordinate to metal centers, and the substituents introduced via Stille coupling can be designed to further modulate the properties of the resulting metal complexes. mdpi.com These complexes are being investigated for their catalytic activity and potential use in various chemical transformations.
The versatility of 2,6-bis(tributyltin)pyrazine as a synthetic building block ensures its continued importance in academic and industrial research, driving the discovery of new molecules with unique properties and functions.
| Chemical Compound | Synonym(s) | Molecular Formula |
| 2,6-Bis(tributyltin)pyrazine | 2,6-Bis(tri-n-butylstannyl)pyrazine | C28H54N2Sn2 |
| Pyrazine | 1,4-Diazine | C4H4N2 |
| Tributyltin chloride | Tri-n-butyltin chloride | C12H27ClSn |
| 2,5-dibromopyrazine | C4H2Br2N2 |
| Property | Value | Reference |
| CAS Number | 850501-37-0 | chemicalbook.com |
| Molecular Weight | 660.01 g/mol | chemicalbook.com |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Properties
IUPAC Name |
tributyl-(6-tributylstannylpyrazin-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2.6C4H9.2Sn/c1-2-6-4-3-5-1;6*1-3-4-2;;/h1,3H;6*1,3-4H2,2H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXOVXAVACTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=N1)[Sn](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56N2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Bis Tributyltin Pyrazine and Analogous Organotin Pyrazines
Direct Stannylation of Pyrazine (B50134) Scaffolds
Direct stannylation methods introduce the tributyltin moiety directly onto the pyrazine ring. These reactions are often facilitated by transition metal catalysts, which promote the formation of the carbon-tin bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, are a cornerstone in the synthesis of organotin-pyrazines. rsc.orgorganic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst. rsc.orgwikipedia.org The versatility of the Stille reaction allows for the formation of carbon-carbon bonds under relatively mild conditions and with good functional group tolerance. rsc.orgnobelprize.orgnih.gov
In the context of 2,6-bis(tributyltin)pyrazine synthesis, a dihalogenated pyrazine, such as 2,6-dichloropyrazine (B21018) or 2,6-dibromopyrazine, is reacted with a tributyltin reagent. The mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 2,6-Dihalopyrazine | Bis(tributyltin) | Pd(PPh₃)₄ | 2,6-Bis(tributyltin)pyrazine | |
| Stannylated pyrazine | 4-methoxybenzoyl chloride | Palladium catalyst | Coupled product | rsc.org |
| 2,3-Dichloropyrazine | Stannylated terpyridine | Palladium catalyst | Hybrid pyrazine–terpyridine ligand | rsc.org |
Utilization of Hexaalkyl Distannates in Pyrazine Functionalization
Hexaalkyl distannates, such as hexabutylditin, serve as effective reagents for the stannylation of pyrazine rings. These reactions are also typically catalyzed by palladium complexes. The process involves the cleavage of the tin-tin bond in the distannane and the subsequent transfer of the trialkyltin group to the pyrazine scaffold. rsc.org This method can be employed for the double stannylation of dihalopyrazines to yield compounds like 2,6-bis(tributyltin)pyrazine. rsc.org
Precursor Synthesis and Functional Group Interconversion
An alternative strategy involves the synthesis of a functionalized pyrazine precursor, which is subsequently converted to the desired organotin compound. This approach allows for greater control over the substitution pattern of the final product.
Halogenated Pyrazine Precursors
The synthesis of 2,6-bis(tributyltin)pyrazine heavily relies on the availability of appropriately substituted halogenated pyrazines. 2,6-Dihalopyrazines, such as 2,6-dichloropyrazine or 2,6-dibromopyrazine, are common starting materials. The choice of halogen can influence the reactivity in subsequent cross-coupling reactions, with iodides generally being more reactive than bromides or chlorides. The synthesis of these dihalogenated precursors can be achieved through various methods, including the reaction of pyrazinones with phosphoryl chloride or other halogenating agents.
| Precursor | Product | Reagents and Conditions |
| 2,6-Dihalopyrazine | 2,6-Diarylpyrazine | Arylboronic acids, Pd catalyst |
| 2,5-Dichloropyrazine | 3-Substituted-2,5-dichloropyrazine | LiTMP, Electrophile |
| 5-Bromo-3-chloropyrazin-2-one | 3-Amino-5-aryl-pyrazin-2-one | 1. Amine, DIPEA, nBuOH; 2. Arylboronic acid, PdCl₂(dppf), Na₂CO₃ |
Tributyltin Hydride Mediated Reductions of Pyrazinium Salts
Tributyltin hydride (Bu₃SnH) is a well-known radical reducing agent due to the relatively weak tin-hydrogen bond. organic-chemistry.org While its primary application is in dehalogenation and radical cyclization reactions, it can also be involved in the reduction of certain functional groups. In specific cases, tributyltin hydride can be used to mediate the reduction of pyrazinium salts, which could potentially serve as precursors to stannylated pyrazines, although this is a less common approach for the direct synthesis of 2,6-bis(tributyltin)pyrazine. rsc.org This method's applicability is often limited by the potential for competing side reactions.
Regioselectivity and Stereochemical Control
The regioselectivity of the stannylation reaction is a critical aspect of synthesizing 2,6-bis(tributyltin)pyrazine. The inherent electronic properties of the pyrazine ring, with its two electron-withdrawing nitrogen atoms, direct substitution to the 2, 3, 5, and 6 positions. In the case of 2,6-disubstitution, the starting material, typically a 2,6-dihalopyrazine, dictates the regiochemical outcome.
Stereochemical control is generally not a factor in the synthesis of 2,6-bis(tributyltin)pyrazine itself, as the molecule is achiral. However, in the synthesis of more complex, chiral organotin-pyrazines, the stereochemistry of the starting materials and the reaction conditions can play a crucial role in determining the stereochemical outcome of the final product. For instance, the use of chiral ligands in palladium-catalyzed cross-coupling reactions can induce asymmetry in the product.
Organometallic Reactivity of 2,6 Bis Tributyltin Pyrazine
Transmetalation Reactions Involving the Organotin Moiety
The core of 2,6-bis(tributyltin)pyrazine's utility lies in the reactivity of its two tributylstannyl groups, which readily participate in transmetalation reactions. This process is fundamental to several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. thieme-connect.de
Palladium-Mediated Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Negishi)
Palladium catalysts are instrumental in mediating the coupling of 2,6-bis(tributyltin)pyrazine with various organic halides and triflates. nih.gov These reactions, including the Suzuki, Sonogashira, and Negishi couplings, are cornerstones of modern organic synthesis. nih.govwikipedia.orgnih.gov
Suzuki Coupling:
The Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds, can utilize organotin compounds in a process sometimes referred to as a Stille-Suzuki coupling. organic-chemistry.orguwindsor.ca In the context of 2,6-bis(tributyltin)pyrazine, the tributyltin groups can be exchanged with boronic acids in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net This reaction is highly valued for its tolerance of a wide range of functional groups and its typically mild reaction conditions. organic-chemistry.orguwindsor.ca The general mechanism involves the activation of the boronic acid with a base, facilitating transmetalation. organic-chemistry.org Although direct examples with 2,6-bis(tributyltin)pyrazine are not extensively detailed in the provided results, the reactivity of similar stannylpyrazines suggests its applicability. researchgate.netthieme-connect.de For instance, the coupling of 2-chloropyrazines with arylboronic acids has been successfully demonstrated. rsc.orgmdpi.com
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.org Stannylated pyrazines can serve as precursors in these reactions. thieme-connect.de The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.org The Sonogashira coupling of halogenated pyrazines with various terminal alkynes is a well-established method for synthesizing alkynylpyrazines. thieme-connect.dersc.org For example, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) undergoes a double Sonogashira coupling to yield 2,5-dialkynylpyrazines. thieme-connect.de While direct polymerization attempts of some pyrazinacenes using Sonogashira coupling have been met with challenges due to interference from N-H protons, the fundamental reaction remains a key tool for functionalizing the pyrazine (B50134) core. rsc.org
Negishi Coupling:
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net This reaction is noted for its high functional group tolerance and the formation of carbon-carbon bonds under mild conditions. nih.govacs.org Organostannanes like 2,6-bis(tributyltin)pyrazine can be converted to the corresponding organozinc reagents, which then participate in the Negishi coupling. acs.orgthieme-connect.de For instance, a highly chemoselective Negishi cross-coupling has been reported between alkylzinc reagents and 2-bromo-5(or 6)-tri-n-butylstannylpyridines, where the coupling occurs selectively at the bromo-substituted position, leaving the organotin group intact for subsequent reactions. acs.org This highlights the potential for selective functionalization of molecules bearing both a halogen and a tributyltin group.
Table 1: Palladium-Mediated Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Organoboronic acid, Aryl/Vinyl Halide | Pd catalyst, Base | Biaryl, Arylalkene |
| Sonogashira | Terminal alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne, Vinylalkyne |
| Negishi | Organozinc compound, Aryl/Vinyl Halide | Pd or Ni catalyst | Biaryl, Arylalkene, etc. |
Iododestannylation Pathways of the Organotin-Pyrazine Linkage
Iododestannylation is a reaction where an organotin group is cleaved and replaced by an iodine atom. This process is a valuable method for synthesizing iodo-substituted aromatic compounds. For 2,6-bis(tributyltin)pyrazine, this reaction offers a direct route to 2,6-diiodopyrazine. core.ac.uk The reaction typically proceeds by treating the organotin compound with molecular iodine (I₂). core.ac.uk This transformation is significant because the resulting diiodopyrazine can itself be a versatile precursor for further functionalization through various cross-coupling reactions. core.ac.uk The synthesis of radioiodinated compounds often employs iododestannylation of a tributylstannyl precursor in the presence of an oxidizing agent like hydrogen peroxide. nih.govmdpi.com
Pyrazine Ring Reactivity Modulated by Tributyltin Substituents
The presence of two electron-donating tributyltin groups on the pyrazine ring at the 2 and 6 positions influences its electronic properties. Pyrazine itself is an electron-deficient aromatic heterocycle. thieme-connect.deslideshare.net The tributyltin substituents, through their inductive and hyperconjugative effects, increase the electron density of the pyrazine ring. This increased electron density can affect the regioselectivity and rate of subsequent electrophilic substitution reactions on the ring. However, the primary reactivity associated with this compound remains centered on the transmetalation of the tin moieties. thieme-connect.de The electron-rich nature imparted by the tin groups makes the carbon atoms to which they are attached susceptible to electrophilic attack, as seen in the iododestannylation reaction.
Catalytic Activity as an Organotin Reagent in Organic Transformations
While 2,6-bis(tributyltin)pyrazine is primarily used as a stoichiometric reagent that transfers a pyrazine moiety, organotin compounds can, in some contexts, participate in catalytic cycles. mdpi.com However, the search results primarily emphasize its role as a coupling partner in palladium-catalyzed reactions rather than as a catalyst itself. thieme-connect.dethieme-connect.de The Stille reaction, where organotin compounds are coupled with organic halides catalyzed by palladium, is a prime example of its application as a reagent. mdpi.com In these reactions, the 2,6-bis(tributyltin)pyrazine acts as the source of the disubstituted pyrazine core that is incorporated into a larger molecule. There is no direct evidence in the provided search results to suggest that 2,6-bis(tributyltin)pyrazine itself acts as a catalyst for other organic transformations. Its utility is firmly established in its ability to deliver the 2,6-pyrazinediyl unit to other molecules via cross-coupling chemistry. thieme-connect.demdpi.com
Coordination Chemistry of Pyrazine Derived Organotin Compounds
Ligand Design Principles Incorporating Pyrazine (B50134) and Organotin Units
The design of ligands incorporating both pyrazine and organotin units is a strategic endeavor to create molecules with specific functionalities and coordination behaviors. Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, offers versatile coordination capabilities. Its nitrogen atoms can act as donors to metal centers, and the ring itself can participate in π-stacking interactions. acs.orgnih.gov The π-acidic nature of nitrogen-rich heterocycles like pyrazine can sometimes reduce the stability of metal-ligand bonds. acs.org To counteract this, strong σ-donating ligands are often combined with diazine cores. acs.org
The synthesis of such ligands often involves cross-coupling reactions to tether the organotin moiety to the pyrazine ring. For instance, the coupling of 2-iodopyrazine with stannylated dithiocarbonate units has been shown to be an efficient route. mdpi.com
Metal Complexation Strategies and Chelation Effects
The complexation of metal ions with pyrazine-derived organotin ligands is governed by the inherent properties of both the metal and the ligand. The nitrogen atoms of the pyrazine ring and the tin atom of the organotin moiety can both act as coordination sites. Organotin(IV) compounds are known to expand their coordination number beyond four, commonly forming five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries. rjpbcs.com
Role of Pyrazine Nitrogen Atoms in Metal Binding
The nitrogen atoms of the pyrazine ring are primary sites for metal coordination. nih.govnih.gov They can act as monodentate ligands, coordinating to a single metal center, or as bridging ligands, linking two or more metal centers. researcher.life The coordination of the metal ion to the pyrazine nitrogen atoms is confirmed by spectroscopic techniques such as FTIR, where a shift in the vibration modes of the C=N and C=C bonds is observed upon complex formation. nih.gov
Influence of Tributyltin Moieties on Metal Coordination Geometry and Stability
The tributyltin moieties in 2,6-Bis(tributyltin)pyrazine exert a significant influence on the coordination geometry and stability of its metal complexes. The bulky nature of the tributyl groups creates steric hindrance, which can dictate the approach of the metal ion and other ligands to the coordination sphere. acs.org This steric control can influence the resulting molecular structure and prevent or allow for molecular aggregation. acs.org
The coordination number around the tin center in organotin complexes can vary, leading to different geometries. nih.gov For instance, five-coordinate geometries are often trigonal bipyramidal, with the more electronegative groups occupying the axial positions. uu.nl The specific geometry adopted is a result of a balance between steric demands of the substituents and the electronic preferences of the tin atom.
Supramolecular Assembly and Metal-Organic Framework (MOF) Formation
The ability of pyrazine-derived organotin compounds to form extended structures through self-assembly is a key area of interest. These self-assembly processes can lead to the formation of coordination polymers and, potentially, Metal-Organic Frameworks (MOFs).
Pyrazine as a Bridging Ligand in Coordination Polymers
Pyrazine is a well-established bridging ligand in the construction of coordination polymers. mdpi.compreprints.orgbohrium.com Its linear, rigid nature and the presence of two opposing nitrogen donor atoms make it an ideal linker to connect metal centers into one-, two-, or three-dimensional networks. nih.gov When 2,6-Bis(tributyltin)pyrazine acts as a ligand, the pyrazine core can bridge metal ions, while the tributyltin groups decorate the periphery of the resulting polymer.
The formation of coordination polymers is often influenced by the solvent used during synthesis, which can affect the final architecture of the network. nih.gov The combination of flexible dicarboxylates with linear ligands like pyrazine can lead to a range of network dimensionalities. nih.gov Several diorganotin(IV) and triorganotin(IV) compounds with pyrazine-derived acids have been shown to form polymeric chain structures. researchgate.net
Investigation of Intermolecular Interactions in Self-Assemblies
The self-assembly of pyrazine-derived organotin compounds is driven by a variety of intermolecular interactions. Weak intermolecular hydrogen bonding plays a crucial role in the formation of ordered structures. nih.gov In addition to coordination bonds, other non-covalent interactions such as π-π stacking of the pyrazine rings and van der Waals forces contribute to the stability of the supramolecular architecture. mdpi.com
The interplay between molecule-substrate and intermolecular interactions is critical in the formation of self-assembled monolayers on surfaces. nih.gov The study of these interactions is essential for understanding and controlling the formation of desired supramolecular structures. In the context of 2,6-Bis(tributyltin)pyrazine, the bulky tributyltin groups would significantly influence the nature and directionality of these intermolecular interactions, potentially leading to unique packing arrangements in the solid state.
Advanced Spectroscopic and Electronic Structure Characterization of 2,6 Bis Tributyltin Pyrazine
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for confirming the molecular structure of 2,6-bis(tributyltin)pyrazine.
¹H and ¹³C NMR Chemical Shift Analysis
In the ¹H NMR spectrum, the protons on the pyrazine (B50134) ring are expected to appear as a singlet in the aromatic region, typically between 8.0 and 9.0 ppm. The chemical shift will be influenced by the electron-donating nature of the tributyltin groups. The butyl groups will show a series of multiplets in the upfield region (approx. 0.9-1.6 ppm), corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The integration of these signals would confirm the ratio of pyrazine protons to butyl group protons.
The ¹³C NMR spectrum would show distinct signals for the pyrazine ring carbons and the four different carbons of the butyl chains. The pyrazine carbons directly attached to the tin atoms would show the most significant shift compared to unsubstituted pyrazine. The carbons of the butyl groups would appear in the aliphatic region of the spectrum.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Pyrazine-H | 8.0 - 9.0 |
| Sn-CH₂- | 1.4 - 1.6 | |
| -CH₂-CH₂-CH₂- | 1.2 - 1.4 | |
| -CH₂-CH₃ | 0.8 - 1.0 | |
| ¹³C | Pyrazine-C (Sn-substituted) | 150 - 165 |
| Pyrazine-C | 140 - 150 | |
| Sn-CH₂- | 10 - 15 | |
| Sn-CH₂-C H₂- | 25 - 30 | |
| -CH₂-C H₂-CH₃ | 20 - 25 |
Note: This table is predictive and not based on cited experimental data.
¹¹⁹Sn NMR Spectroscopy for Tin Environment Characterization
¹¹⁹Sn NMR spectroscopy is crucial for directly observing the tin centers. For a compound like 2,6-bis(tributyltin)pyrazine, a single resonance is expected in the ¹¹⁹Sn NMR spectrum, confirming the identical chemical environment of the two tin atoms. The chemical shift, typically reported relative to tetramethyltin (B1198279) (SnMe₄), would be characteristic of a tetraorganotin species where the tin is bonded to an aromatic carbon. This value is sensitive to the electronic environment and coordination number of the tin atom.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its vibrational modes.
FT-IR Spectroscopy : The FT-IR spectrum would be dominated by strong C-H stretching and bending vibrations from the numerous butyl groups in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. Weaker absorptions corresponding to the pyrazine ring C-H and C-N stretching vibrations would be expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions. The Sn-C bond vibrations would appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy would be complementary to FT-IR. The symmetric vibrations of the pyrazine ring and the Sn-C bonds would likely give rise to strong signals. Raman is particularly sensitive to non-polar bonds and would be useful for observing the C-C backbone of the butyl chains and the pyrazine ring framework.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
UV-Vis Spectroscopy : The electronic absorption spectrum of 2,6-bis(tributyltin)pyrazine is expected to show absorptions in the UV region. These would correspond to π → π* transitions within the pyrazine aromatic ring. The substitution with tributyltin groups may cause a shift in the absorption maxima compared to unsubstituted pyrazine due to electronic effects.
Fluorescence Spectroscopy : Many pyrazine derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule could exhibit fluorescence. The emission wavelength and quantum yield would be dependent on the specific electronic structure and rigidity of the molecule.
Electrochemical Analysis for Redox Properties and Frontier Orbital Energies
Electrochemical methods, such as cyclic voltammetry, would be used to investigate the redox properties of 2,6-bis(tributyltin)pyrazine. The pyrazine ring is known to undergo reduction. The potential at which this reduction occurs provides information about the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the electron-donating tributyltin groups would be expected to make the reduction more difficult (occur at a more negative potential) compared to unsubstituted pyrazine. Oxidation processes, related to the Highest Occupied Molecular Orbital (HOMO), could also be investigated. The HOMO-LUMO gap, a key parameter in electronic materials, can be estimated from the onset of the first reduction and oxidation potentials.
Theoretical and Computational Investigations on 2,6 Bis Tributyltin Pyrazine
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the geometric and electronic properties of molecules. For 2,6-Bis(tributyltin)pyrazine, a DFT approach would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP) to perform a geometry optimization. This calculation would yield the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles between the pyrazine (B50134) ring and the tributyltin moieties. However, specific optimized geometric parameters and electronic structure data from DFT calculations on 2,6-Bis(tributyltin)pyrazine are not available in published literature.
Following a successful geometry optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is standard practice. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally indicates higher reactivity.
For 2,6-Bis(tributyltin)pyrazine, this analysis would reveal the distribution of electron density in these key orbitals, indicating likely sites for electrophilic and nucleophilic attack. Visualization of the molecular orbitals would also illustrate the extent of π-electron delocalization across the pyrazine ring and any potential electronic contributions from the tin atoms. Without specific research, a hypothetical data table for such an analysis remains unpopulated.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 2,6-Bis(tributyltin)pyrazine No data available from current search results.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Computational methods, particularly Time-Dependent DFT (TD-DFT), are routinely used to predict spectroscopic properties. These calculations can forecast the UV-Vis absorption spectra by determining the energies of electronic transitions between molecular orbitals. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help assign experimental spectral features to specific molecular motions. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹⁹Sn) can also be computed to aid in structural elucidation. While experimental data may exist, specific studies validating these properties through computational prediction for 2,6-Bis(tributyltin)pyrazine have not been identified.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. An MD simulation of 2,6-Bis(tributyltin)pyrazine would require a suitable force field to describe the interatomic forces. Such a study would be invaluable for understanding the dynamic behavior of the flexible tributyl chains and their spatial relationship to the rigid pyrazine core. It could also be used to simulate the compound's behavior in different solvents or in a condensed phase, revealing information about packing and non-covalent interactions. No published MD simulation studies were found for this compound.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations. For 2,6-Bis(tributyltin)pyrazine, which is used in Stille couplings, DFT calculations could be employed to elucidate the mechanism of this reaction. researchgate.net This would involve locating the transition state structures for key steps such as oxidative addition, transmetalation, and reductive elimination. By calculating the activation energies for these steps, researchers can understand the reaction kinetics and the factors controlling product formation and yield. Despite its use as a reagent, detailed computational studies on the specific reaction mechanisms involving 2,6-Bis(tributyltin)pyrazine are absent from the available literature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. To develop a QSPR model relevant to 2,6-Bis(tributyltin)pyrazine, a dataset of structurally similar organotin-pyrazine compounds with known properties would be required. Molecular descriptors (e.g., electronic, topological, steric) would be calculated for each compound, and statistical methods would be used to build a predictive model. Such a model could then be used to estimate properties for new, unsynthesized derivatives, aiding in the design of compounds with desired characteristics. There is no evidence of QSPR models being developed or applied specifically to 2,6-Bis(tributyltin)pyrazine or its close analogs.
Applications and Functionalization in Advanced Materials Science
Precursor for π-Conjugated Systems in Organic Electronics
2,6-Bis(tributyltin)pyrazine is a key intermediate for creating extended π-conjugated systems, which are fundamental to the field of organic electronics. The pyrazine (B50134) ring, being an electron-deficient aromatic system, can be combined with electron-donating units to form donor-acceptor (D-A) structures. mdpi.comnih.gov This D-A architecture is crucial for tuning the electronic properties of the resulting materials. mdpi.com The Stille coupling reaction, which involves palladium-catalyzed coupling between an organotin compound and an organic halide, is a primary method for incorporating the 2,6-pyrazinediyl unit from 2,6-Bis(tributyltin)pyrazine into larger conjugated molecules and polymers. This synthetic flexibility allows for the creation of materials with properties engineered for specific electronic applications. beilstein-journals.org
Research on oligothieno[3,4-b]pyrazines, for instance, has shown that the optical absorption shifts to lower energies as the conjugated chain length increases. nih.gov This is caused by a rise in the HOMO and a lowering of the LUMO levels, leading to a smaller band gap. nih.gov For a polymer of this type, the optical band gap is estimated to be as low as 1.13 ± 0.07 eV. nih.gov Similarly, pyrazine-linked two-dimensional covalent organic frameworks (2D COFs) based on metal-phthalocyanine have been synthesized, exhibiting band gaps of approximately 1.2 eV. scispace.com These low band gaps are essential for applications that require absorption of lower-energy photons, such as in infrared detectors and organic photovoltaics.
Table 1: Electronic Properties of Various Pyrazine-Based π-Conjugated Systems
| Compound/Material | HOMO-LUMO Gap (eV) | Type |
|---|---|---|
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | 3.56 | Molecule |
| Oligo(2,3-alkylthieno[3,4-b]pyrazine) | 1.13 (Polymer estimate) | Polymer |
This table presents a selection of pyrazine-based materials and their corresponding energy gaps, illustrating the tunability of this property.
The tunable electronic properties of pyrazine-based conjugated materials make them suitable for integration into various optoelectronic devices. For example, 2,5-di(aryleneethynyl)pyrazine derivatives have been investigated for use in organic light-emitting diodes (OLEDs). worktribe.com When a specific derivative, 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine, was used as a dopant in an emissive polymer layer, the external quantum efficiency of the OLED significantly increased. worktribe.com This enhancement is attributed to the improved electron-transporting properties of the pyrazine system. worktribe.com
Furthermore, pyrazinacene conjugated polymers have been identified as a novel class of stable n-type (electron-transporting) materials. nih.gov The extension of π-conjugation in these polymers results in LUMO energy levels comparable to some of the best-performing n-type polymers, making them promising candidates for components in organic solar cells and field-effect transistors. nih.govnih.gov The development of pyrazine-based sensitizers for dye-sensitized solar cells (DSSCs) also highlights their versatility, with designs focusing on achieving broad and intense light absorption across the visible spectrum. mdpi.com
Role in Polymerization Catalysis and Polymer Architecture
Beyond its use as a structural unit within a polymer chain, the pyrazine moiety can also play a role in the synthesis of polymers, either as a monomer for specific polymer types or as a component of a catalytic system.
The bifunctional nature of 2,6-Bis(tributyltin)pyrazine allows it to act as a monomer in step-growth polymerization reactions. Through reactions like the Stille polymerization, it can be combined with dihalogenated aromatic or heteroaromatic co-monomers to produce fully conjugated, alternating copolymers. These tin-containing polymers are themselves intermediates; the tributyltin groups can be left in the polymer backbone or, more commonly, serve as reactive sites for further functionalization. While the direct application of tin-containing polymers is limited, their role as precursors is significant. For example, organotin compounds are generally used as stabilizers in polyvinyl chloride (PVC). inchem.org The synthesis of pyrazinacene-based conjugated polymers, which are created from pyrazine-containing monomers, has led to high molecular weight materials with unique electronic properties. nih.gov
The nitrogen atoms in the pyrazine ring can act as ligands, coordinating with metal centers to form complexes that can catalyze polymerization reactions. Iron(II) complexes featuring 2,6-bis(imino)pyrazine ligands have been synthesized and investigated as catalysts for ethylene (B1197577) polymerization after activation with an alkylaluminum co-catalyst like modified methylaluminoxane (B55162) (MMAO). doi.orgresearchgate.net
Studies comparing these pyrazine-based catalysts with their analogous pyridine-based systems revealed that the pyrazine derivatives generally exhibit lower catalytic activity. doi.org However, they remain active, with productivities on the order of 10⁴ g/(mol h bar). researchgate.net The steric and electronic properties of the ligands, which can be modified by changing the substituents on the imino groups, have a significant impact on the catalyst's performance and the properties of the resulting polyethylene. doi.org While disubstituted organotin compounds are known to catalyze polyurethane foam production, the primary role of 2,6-Bis(tributyltin)pyrazine in this context is as a precursor to the ligand rather than a direct catalyst. inchem.org
Table 2: Ethylene Polymerization Activity of an Iron(II) Complex with a 2,6-Bis(imino)pyrazine Ligand
| Temperature (°C) | Pressure (bar) | Co-catalyst | Catalytic Activity (g/(mol·h·bar)) |
|---|
This table summarizes the typical catalytic activity for ethylene polymerization using an iron complex with a 2,6-bis(imino)pyrazine ligand, as reported in the literature. doi.orgresearchgate.net
Integration into Supramolecular Assemblies and Responsive Functional Materials
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. Pyrazine derivatives are excellent candidates for constructing these assemblies, known as tectons, due to their rigid structure and ability to participate in various intermolecular interactions. rsc.orgbeilstein-journals.orgmdpi.com
Pyrazine-based molecules with pendant pyridine (B92270) units have been designed as donor tectons for creating complex, nanosized hexagonal structures through coordination-driven self-assembly. rsc.org At the solution-solid interface, pyrazine-derived molecules have been shown to self-assemble into different polymorphic crystalline structures, where weak intermolecular hydrogen bonds and molecule-substrate interactions play a crucial role. beilstein-journals.org The ability to form such ordered structures is foundational for developing molecular materials for next-generation functional devices. beilstein-journals.org
The integration of pyrazine moieties into larger molecular systems can also lead to "smart" or responsive materials. These materials change their properties in response to external stimuli like changes in pH, solvent polarity, or the presence of specific ions. nih.gov For example, ruthenium(II) complexes containing free pyridine-imidazole motifs linked to a central coordinating structure have been shown to exhibit significant changes in their absorption and emission spectra upon interaction with various anions and cations. nih.gov This stimuli-responsive behavior has been utilized to create molecular systems that can perform the functions of logic gates, demonstrating the potential for pyrazine-based compounds in the design of advanced functional materials. nih.gov
Future Research Directions and Unexplored Avenues for 2,6 Bis Tributyltin Pyrazine
Development of Novel, Greener Synthetic Routes with Enhanced Atom Economy
The traditional synthesis of 2,6-Bis(tributyltin)pyrazine typically involves a double Stille cross-coupling reaction between a 2,6-dihalopyrazine and an organotin reagent. rsc.org While effective, this method often requires stoichiometric amounts of tin reagents, leading to significant tin waste and purification challenges. Future research should prioritize the development of more sustainable and atom-economical synthetic routes.
A promising avenue is the development of Stille couplings that are catalytic in tin . msu.eduacs.orgmsu.edunih.gov This approach involves the in-situ regeneration of the organotin hydride from the organotin halide byproduct, thereby drastically reducing the amount of tin required. msu.eduacs.orgmsu.edu Such a process would not only be more environmentally friendly but also more cost-effective. Research in this area could focus on optimizing reaction conditions and developing robust catalytic systems suitable for pyrazine (B50134) substrates.
Furthermore, the exploration of alternative energy sources such as microwave irradiation and ultrasound could lead to more efficient and greener syntheses. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netijnrd.orgmdpi.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the preparation of organotin compounds. researchgate.netnih.govresearchgate.netijnrd.orgrsc.org Similarly, ultrasound-assisted Stille coupling reactions have demonstrated enhanced reaction rates and higher yields with no detectable homocoupling byproducts. nih.govresearchgate.net Investigating the application of these techniques to the synthesis of 2,6-Bis(tributyltin)pyrazine could lead to significant process improvements.
The choice of solvent is another critical factor in green chemistry. nih.govrsc.orgacs.orgroyalsocietypublishing.orgresearchgate.net Future studies should explore the use of greener solvents, such as water, ionic liquids, or bio-derived solvents, to replace traditional volatile organic compounds. nih.govrsc.orgacs.orgroyalsocietypublishing.orgresearchgate.net The development of solvent-free reaction conditions would be an even more significant advancement.
| Greener Synthetic Approach | Potential Advantages | Key Research Focus |
| Stille Coupling Catalytic in Tin | Reduced tin waste, improved atom economy, lower cost. msu.eduacs.orgmsu.edunih.gov | Development of efficient tin regeneration cycles for pyrazine substrates. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, enhanced product purity. researchgate.netnih.govresearchgate.netijnrd.orgrsc.organton-paar.com | Optimization of microwave parameters for the synthesis of 2,6-Bis(tributyltin)pyrazine. |
| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, prevention of homocoupling. nih.govresearchgate.netmdpi.com | Exploration of sonochemical conditions for the efficient synthesis of the target compound. |
| Use of Greener Solvents | Reduced environmental impact, improved process safety. nih.govrsc.orgacs.orgroyalsocietypublishing.orgresearchgate.net | Identification and testing of sustainable solvent systems for the synthesis. |
Exploration of Diverse Metal Complex Architectures and Their Unique Functions
The pyrazine moiety in 2,6-Bis(tributyltin)pyrazine is an excellent N,N'-ditopic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov The presence of the tributyltin groups offers a unique opportunity to create multifunctional materials where the coordination chemistry of the pyrazine ring is combined with the properties of the organotin units.
Future research should focus on systematically exploring the coordination chemistry of 2,6-Bis(tributyltin)pyrazine with a wide range of transition metals. This could lead to the discovery of novel coordination polymers with unique topologies and properties. The bulky tributyltin groups are expected to influence the self-assembly process, potentially leading to the formation of porous frameworks with interesting gas sorption or catalytic properties. The synthesis and crystal structures of metal complexes with stannylated pyrazine ligands are largely unexplored and represent a fertile ground for new discoveries. rsc.orgnih.govnih.govsc.edubendola.com
Furthermore, the tributyltin groups themselves can act as coordination sites or be transformed into other functional groups, opening up possibilities for the creation of heterometallic complexes and materials with tunable electronic and photophysical properties. For instance, the tin centers could be coordinated by other ligands, or the tributyltin groups could be cleaved to generate reactive sites for further functionalization. The investigation of the luminescent properties of metal complexes derived from stannylated pyrazines is a particularly interesting avenue, given the potential applications in sensing and optoelectronics.
| Metal Complex Architecture | Potential Functions and Applications | Key Research Focus |
| Coordination Polymers | Gas storage and separation, catalysis, sensing. | Systematic study of the reaction of 2,6-Bis(tributyltin)pyrazine with various metal ions. |
| Metal-Organic Frameworks (MOFs) | Porous materials for diverse applications. | Design and synthesis of MOFs with controlled porosity and functionality. |
| Heterometallic Complexes | Synergistic catalytic activity, unique magnetic or optical properties. | Stepwise synthesis of complexes involving both the pyrazine and tin sites. |
| Luminescent Complexes | Chemical sensors, light-emitting devices. | Investigation of the photophysical properties of metal complexes of 2,6-Bis(tributyltin)pyrazine. |
Advanced Functional Material Design and Performance Optimization in Emerging Technologies
The unique electronic properties of the pyrazine ring, combined with the processability often imparted by organotin functionalities, make 2,6-Bis(tributyltin)pyrazine a promising precursor for advanced functional materials. A key area for future exploration is its use as a monomer in the synthesis of semiconducting polymers . rsc.orgacs.org
Pyrazine-containing polymers have already shown promise in organic field-effect transistors (OFETs) , exhibiting both p-type and n-type behavior depending on the co-monomer. rsc.orgnih.govrsc.org The introduction of tin into the polymer backbone or as side chains could significantly impact the material's electronic properties, solubility, and morphology, all of which are critical for device performance. Research should be directed towards the polymerization of 2,6-Bis(tributyltin)pyrazine with various aromatic co-monomers via Stille coupling to generate a library of new polymers. bohrium.com The structure-property relationships of these materials could then be systematically investigated to optimize their performance in electronic devices. uomustansiriyah.edu.iqnih.govresearchgate.netbris.ac.ukmdpi.com
Furthermore, organotin compounds have been investigated for their potential in organic light-emitting diodes (OLEDs) and as components of composite semiconductor films. mdpi.com The combination of a luminescent pyrazine-based polymer backbone with the charge-transporting properties that might be enhanced by the tin moieties could lead to the development of novel materials for optoelectronic applications.
| Emerging Technology | Role of 2,6-Bis(tributyltin)pyrazine | Key Research Focus |
| Organic Field-Effect Transistors (OFETs) | Monomer for novel p-type or n-type semiconducting polymers. rsc.orgnih.govrsc.org | Synthesis and characterization of new pyrazine-tin containing polymers and evaluation of their transistor performance. |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive and charge-transporting materials. mdpi.com | Design of polymers with tailored photophysical and electronic properties for OLED applications. |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. | Exploration of the photovoltaic properties of polymers derived from 2,6-Bis(tributyltin)pyrazine. |
| Composite Semiconductor Films | Dopant or active component to enhance charge transport. mdpi.com | Investigation of the effect of incorporating the compound into existing semiconductor matrices. |
Deeper Theoretical Insights into Complex Reaction Pathways and Structure-Property Relationships
To guide the experimental efforts outlined above, a deeper theoretical understanding of the properties and reactivity of 2,6-Bis(tributyltin)pyrazine and its derivatives is crucial. Density Functional Theory (DFT) and other computational methods can provide valuable insights into several key areas. nih.govarxiv.orgresearcher.liferesearchgate.netdocumentsdelivered.com
Future theoretical studies should focus on elucidating the reaction mechanisms of the synthesis of 2,6-Bis(tributyltin)pyrazine, particularly for the greener synthetic routes. Computational analysis can help in understanding the role of catalysts, solvents, and energy sources in influencing reaction rates and selectivity. A detailed understanding of the Stille coupling mechanism involving pyrazine substrates would be particularly beneficial for optimizing reaction conditions. wikipedia.org
Furthermore, computational modeling can be employed to predict the electronic and geometric structures of metal complexes and polymers derived from 2,6-Bis(tributyltin)pyrazine. bendola.com Such studies can help in understanding the nature of the metal-ligand interactions, the resulting supramolecular architectures, and the electronic properties of the final materials. For instance, DFT calculations can predict the band gaps of new semiconducting polymers, which is a critical parameter for their application in electronic devices. researchgate.net
Finally, establishing a clear structure-property relationship is essential for the rational design of new materials. uomustansiriyah.edu.iqnih.govresearchgate.netbris.ac.ukmdpi.com Theoretical investigations can correlate the molecular structure of 2,6-Bis(tributyltin)pyrazine and its derivatives with their macroscopic properties, such as charge mobility, luminescence, and catalytic activity. This predictive capability will be invaluable in accelerating the discovery and development of new functional materials based on this versatile building block.
| Theoretical Focus | Key Questions to Address | Expected Impact |
| Reaction Mechanisms | What are the detailed pathways for greener syntheses? How do catalysts and reaction conditions influence the outcome? | Rational optimization of synthetic protocols for improved efficiency and sustainability. |
| Electronic and Geometric Structures | What are the preferred coordination geometries of metal complexes? What are the predicted electronic band structures of derived polymers? bendola.com | Guidance for the synthesis of materials with desired architectures and electronic properties. |
| Structure-Property Relationships | How do modifications to the molecular structure affect material properties like charge transport and luminescence? uomustansiriyah.edu.iqnih.govresearchgate.netbris.ac.ukmdpi.com | Accelerated design and discovery of high-performance materials for specific applications. |
| Excited State Dynamics | What are the photophysical processes that govern the luminescence of derived materials? nih.govarxiv.orgresearchgate.netdocumentsdelivered.com | Understanding and engineering of materials for optoelectronic devices. |
Q & A
Basic: What are the optimal synthetic routes for 2,6-Bis(tributyltin)pyrazine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves tin-functionalization of pyrazine precursors. A common approach is the Stille coupling or direct tin-metal exchange. For example, 2,6-dichloropyrazine can react with tributyltin reagents under palladium catalysis (e.g., Pd(dppf)Cl₂) in refluxing acetonitrile, yielding 2,6-Bis(tributyltin)pyrazine. Key variables include:
- Catalyst loading : 1–2 mol% Pd catalysts optimize cost and efficiency .
- Temperature : Reflux conditions (80–100°C) prevent intermediate decomposition, critical for thermally labile tin compounds .
- Solvent polarity : Polar solvents (e.g., MeCN) stabilize charged intermediates.
Alternative routes, such as ozonolysis of styrylpyrazine derivatives followed by tin alkylation, may bypass unstable aldehyde intermediates .
Advanced: How can computational methods predict the reactivity of 2,6-Bis(tributyltin)pyrazine in catalytic systems?
Methodological Answer:
Density functional theory (DFT) studies analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example:
- HOMO-LUMO gaps : Narrow gaps (e.g., <4 eV) suggest high reactivity, as seen in tin-pyrazine complexes .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation between tin and pyrazine rings, explaining stability in Pd-catalyzed cross-coupling .
Benchmarking against experimental data (e.g., XRD bond lengths) validates computational models .
Basic: Which analytical techniques are critical for characterizing 2,6-Bis(tributyltin)pyrazine and its derivatives?
Methodological Answer:
- X-ray crystallography (SHELX) : Resolves tin-pyrazine coordination geometry and confirms regioselectivity .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects; ¹¹⁹Sn NMR quantifies tin electronic environments .
- ESI-MS : Confirms molecular ion peaks and detects adducts in solution .
- UV-Vis : Monitors charge-transfer interactions in metal complexes (e.g., redshift in Soret bands with fullerenes) .
Advanced: How does ligand functionalization (e.g., phosphine/imidazole groups) alter the catalytic activity of tin-pyrazine complexes?
Methodological Answer:
Functionalization modulates electron density and steric bulk:
- Electron-withdrawing groups (e.g., phosphoryl) : Enhance Lewis acidity, improving catalytic CO₂ hydrogenation (TOF up to 250 h⁻¹) .
- Bulky substituents (e.g., tert-butyl) : Stabilize low-coordinate metal centers, critical for hydrogenation selectivity .
Comparative studies using cyclic voltammetry (CV) reveal redox potentials shift by 0.3–0.5 V with phosphine vs. imidazole ligands .
Advanced: What mechanisms underlie the antibacterial activity of tin-pyrazine complexes?
Methodological Answer:
- Membrane disruption : Tin complexes increase bacterial membrane permeability (proven via SYTOX Green assays) .
- Peptidoglycan binding : Strong affinity for Lys/Dap layers (Kd ~10⁻⁶ M) disrupts cell wall synthesis .
- Biofilm inhibition : Dose-dependent reduction (IC₅₀ = 5–10 µM) in Streptococcus mutans via downregulation of gtfB gene expression .
Basic: How can researchers address contradictions in reported synthetic yields for tin-pyrazine derivatives?
Methodological Answer:
- Reproducibility checks : Trace oxygen/moisture degrades tin reagents; use Schlenk techniques .
- Byproduct analysis : GC-MS identifies tributyltin oxide side products from hydrolysis .
- Alternative routes : Ozonolysis avoids high-temperature SeO₂ oxidation, improving yields from 40% to >75% .
Advanced: How do structural modifications (e.g., pyrazine vs. pyrimidine cores) impact CK2 kinase inhibition?
Methodological Answer:
- Pyrazine derivatives : Exhibit IC₅₀ = 0.8 µM for CK2α due to planar geometry enhancing ATP-pocket binding .
- Pyrimidine analogs : Reduced activity (IC₅₀ = 5.2 µM) from steric clashes with Val66 residue .
Docking simulations (AutoDock Vina) correlate ∆G values (-9.2 kcal/mol for pyrazine vs. -7.1 kcal/mol for pyrimidine) with experimental IC₅₀ .
Advanced: What role does 2,6-Bis(tributyltin)pyrazine play in supramolecular fullerene complexes?
Methodological Answer:
- Host-guest interactions : Tin-pyrazine ligands form 1:1 complexes with C₇₀ (Kₐ = 8400 M⁻¹) via π-π stacking and charge transfer .
- Pd(II) templating : Enhances association constants 6-fold by preorganizing porphyrin arms .
- Applications : Photocatalytic H₂ evolution (TON = 1200) under visible light .
Basic: What safety protocols are essential when handling 2,6-Bis(tributyltin)pyrazine?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of neurotoxic tin vapors .
- PPE : Nitrile gloves and lab coats prevent dermal absorption .
- Waste disposal : Neutralize with 10% KOH/ethanol to convert tin residues to less toxic oxides .
Advanced: How do spin-crossover properties of iron-pyrazine complexes enable magnetic switching?
Methodological Answer:
- Thermal spin transitions : Fe(bpp2)₂₂ exhibits T₁/₂ = 220 K, monitored via Mössbauer spectroscopy .
- Optical switching : 532 nm laser irradiation induces HS→LS transition (τ = 150 ps) via ligand-to-metal charge transfer .
- Applications : Non-volatile memory devices with 10⁵ write/erase cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
